Formamicin

Description

This compound has been reported in Saccharothrix with data available.

from culture broth of actinomycete, Saccharotheix sp.; structure in first source

Structure

2D Structure

Properties

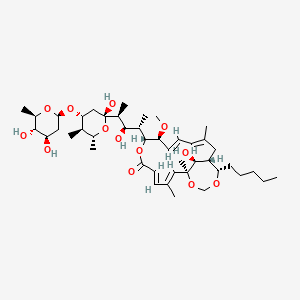

Molecular Formula |

C44H72O13 |

|---|---|

Molecular Weight |

809.0 g/mol |

IUPAC Name |

(1S,2E,4E,8R,9S,10E,12E,15S,16S,20S)-8-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5,6-dimethyloxan-2-yl]-3-hydroxypentan-2-yl]-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxabicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one |

InChI |

InChI=1S/C44H72O13/c1-11-12-13-16-34-32-20-25(2)15-14-17-35(51-10)41(56-37(46)19-18-26(3)22-43(9,42(32)49)53-24-52-34)28(5)39(47)29(6)44(50)23-36(27(4)30(7)57-44)55-38-21-33(45)40(48)31(8)54-38/h14-15,17-19,22,27-36,38-42,45,47-50H,11-13,16,20-21,23-24H2,1-10H3/b17-14+,19-18+,25-15+,26-22+/t27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,38+,39-,40-,41-,42+,43+,44-/m1/s1 |

InChI Key |

AUNKVZMKKDTMQP-AGCNVFKOSA-N |

Isomeric SMILES |

CCCCC[C@H]1[C@H]2C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C=C/C(=C/[C@@]([C@H]2O)(OCO1)C)/C)[C@@H](C)[C@H]([C@H](C)[C@]3(C[C@H]([C@@H]([C@H](O3)C)C)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)O)O)O)OC)/C |

Canonical SMILES |

CCCCCC1C2CC(=CC=CC(C(OC(=O)C=CC(=CC(C2O)(OCO1)C)C)C(C)C(C(C)C3(CC(C(C(O3)C)C)OC4CC(C(C(O4)C)O)O)O)O)OC)C |

Synonyms |

formamicin |

Origin of Product |

United States |

Foundational & Exploratory

Formamicin: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formamicin is a naturally occurring plecomacrolide with established cytotoxic and antifungal properties.[1][2] While direct experimental evidence elucidating the precise mechanism of action for this compound remains to be published, its classification as a plecomacrolide provides a strong basis for predicting its molecular target and downstream cellular effects. This technical guide synthesizes the current understanding of the plecomacrolide class of compounds to infer the probable mechanism of action of this compound, focusing on the inhibition of vacuolar H+-ATPase (V-ATPase) as the primary mode of action. This document outlines the putative signaling pathways affected, presents a generalized experimental protocol for assessing V-ATPase inhibition, and provides visualizations to illustrate these concepts.

Inferred Mechanism of Action: V-ATPase Inhibition

Based on its structural classification as a plecomacrolide, this compound is presumed to function as a specific and potent inhibitor of the vacuolar H+-ATPase (V-ATPase).[3][4] V-ATPases are ATP-dependent proton pumps essential for acidifying various intracellular compartments in eukaryotic cells, including lysosomes, endosomes, and the Golgi apparatus. The acidification of these organelles is critical for a multitude of cellular processes.

The inhibitory action of plecomacrolides, such as the well-studied concanamycin A and bafilomycin A1, involves direct binding to the c subunit of the membrane-integral Vo domain of the V-ATPase.[5] This interaction is thought to interfere with the rotation of the c-ring, which is a crucial step in the proton translocation process across the membrane.[6] By disrupting this fundamental mechanism, this compound likely abrogates the ability of the cell to establish and maintain the necessary acidic environments within its organelles.

Downstream Cellular Consequences of V-ATPase Inhibition

The inhibition of V-ATPase by this compound would trigger a cascade of downstream cellular events, culminating in cytotoxicity and antifungal effects. These consequences stem from the disruption of pH-dependent processes:

-

Disruption of Autophagy: The fusion of autophagosomes with lysosomes and the subsequent degradation of their contents are highly dependent on the acidic pH of the lysosome. V-ATPase inhibition would block this process, leading to an accumulation of autophagosomes and cellular stress.

-

Impaired Protein Degradation: Lysosomal proteases, which are responsible for the degradation of cellular waste and recycled components, have optimal activity at a low pH. Neutralization of the lysosomal pH would lead to the accumulation of undigested macromolecules, contributing to cellular dysfunction and death.

-

Inhibition of Endocytic Trafficking and Receptor Recycling: The proper sorting and trafficking of endocytosed material and the recycling of cell surface receptors are dependent on the progressive acidification of endosomes. Disruption of this process can interfere with nutrient uptake and cell signaling.

-

Altered Fungal Cell Wall Integrity: In fungi, V-ATPase activity is crucial for processes such as cell wall biosynthesis and ion homeostasis. Inhibition of V-ATPase can lead to defects in the cell wall, making the fungus more susceptible to osmotic stress and cell lysis.[7][8]

Signaling Pathways

The inhibition of V-ATPase is not typically viewed as a direct modulator of a specific signaling cascade in the traditional sense of kinase or phosphatase inhibition. However, the resulting cellular stress and disruption of homeostasis can indirectly trigger various signaling pathways. The diagram below illustrates the presumed central role of V-ATPase inhibition by this compound and its subsequent impact on key cellular processes.

Caption: Inferred mechanism of this compound action via V-ATPase inhibition.

Experimental Protocols

While a specific protocol for this compound has not been published, a generalized experimental workflow to assess the V-ATPase inhibitory activity of a compound is presented below. This protocol is based on established methods for other plecomacrolides.

V-ATPase Activity Assay (Biochemical)

This assay measures the ATP hydrolysis activity of isolated V-ATPase in the presence and absence of the test compound.

Materials:

-

Isolated V-ATPase (e.g., from yeast vacuoles or insect midgut)

-

ATP solution

-

Assay buffer (e.g., containing MOPS, KCl, MgCl2)

-

Malachite green reagent for phosphate detection

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all buffers and reagents and bring them to the assay temperature (e.g., 37°C).

-

Incubation: In a microplate, add the isolated V-ATPase to the assay buffer.

-

Compound Addition: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a specific period (e.g., 15 minutes) to allow for binding.

-

Initiation of Reaction: Start the reaction by adding a known concentration of ATP to each well.

-

Incubation: Incubate the reaction mixture for a defined time (e.g., 30 minutes) at the assay temperature.

-

Termination of Reaction: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis: Calculate the amount of phosphate released and determine the percentage of V-ATPase inhibition at each concentration of this compound. Calculate the IC50 value.

Caption: Generalized workflow for a V-ATPase biochemical assay.

Quantitative Data

As of the date of this document, there is no publicly available quantitative data, such as IC50 values for cytotoxicity or V-ATPase inhibition, specifically for this compound. The table below is provided as a template for when such data becomes available.

| Parameter | Value | Cell Line / Organism | Assay Type | Reference |

| V-ATPase Inhibition IC50 | Data not available | Biochemical | ||

| Cytotoxicity IC50 | Data not available | Cell Viability | ||

| Antifungal MIC | Data not available | Broth Microdilution |

Conclusion

While direct experimental validation is pending, the classification of this compound as a plecomacrolide strongly suggests that its primary mechanism of action is the inhibition of V-ATPase. This mode of action provides a coherent explanation for its observed cytotoxic and antifungal activities. Further research is required to definitively confirm this hypothesis, quantify its inhibitory potency, and fully elucidate the downstream cellular consequences of its activity. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for future investigations into this promising natural product.

References

- 1. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel antifungal antibiotic produced by a strain of Saccharothrix sp. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Inhibitors of V-ATPases: old and new players - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The V-ATPases in cancer and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungal cell wall septation and cytokinesis are inhibited by bleomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Formamicin Biosynthetic Pathway in Saccharothrix sp.: A Technical Guide to a Putative Pathway

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: Formamicin is a novel antifungal antibiotic isolated from the cultured broth of Saccharothrix sp. MK27-91F2. While its potent antimicrobial activity against phytopathogenic fungi has been established, the complete biosynthetic pathway for this complex macrolide has not yet been fully elucidated in peer-reviewed literature. This guide provides a comprehensive overview of a putative biosynthetic pathway for this compound, based on the known principles of polyketide and non-ribosomal peptide biosynthesis in actinomycetes. It further outlines the standard experimental protocols required to fully characterize this pathway.

Proposed Biosynthetic Pathway for this compound

Based on the macrolide structure of this compound, it is highly probable that its biosynthesis is orchestrated by a Type I modular Polyketide Synthase (PKS) system, potentially in conjunction with a Non-Ribosomal Peptide Synthetase (NRPS) for the incorporation of any amino acid-derived moieties. The biosynthesis can be conceptually divided into three main stages: initiation, elongation, and termination/tailoring.

Initiation: The biosynthesis is likely initiated with a specific starter unit, such as propionyl-CoA or acetyl-CoA, which is loaded onto the acyl carrier protein (ACP) of the first PKS module.

Elongation: The polyketide chain is then extended through the sequential addition of extender units, typically methylmalonyl-CoA or malonyl-CoA, by a series of PKS modules. Each module is responsible for one cycle of chain elongation and contains a specific set of domains (Ketosynthase, Acyltransferase, Ketoreductase, Dehydratase, Enoylreductase) that determine the structure of the growing polyketide chain.

Termination and Post-PKS Tailoring: Following the final elongation step, the polyketide chain is released from the PKS assembly line, often accompanied by cyclization to form the macrolactone ring. The resulting precursor molecule then undergoes a series of post-PKS modifications, including glycosylation, hydroxylation, and methylation, catalyzed by tailoring enzymes encoded within the biosynthetic gene cluster (BGC), to yield the final bioactive this compound.

A generalized workflow for the elucidation of such a pathway is presented below.

The Unveiling of Formamicin: A Technical Guide to its Natural Origin and Isolation

For Researchers, Scientists, and Drug Development Professionals

Published: November 12, 2025

Abstract

Formamicin, a novel macrolide antibiotic, has demonstrated significant antifungal properties, particularly against phytopathogenic fungi. This technical guide provides a comprehensive overview of the natural origin of this compound, detailing the producing microorganism and the methodologies for its isolation and purification. All available quantitative data has been compiled into structured tables for clarity and comparative analysis. Furthermore, this document outlines the detailed experimental protocols for the fermentation of the producing organism, and the extraction and purification of this compound. A proposed biosynthetic pathway for this compound is also presented, visualized through a signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and related scientific fields.

Natural Origin of this compound

This compound is a secondary metabolite produced by an actinomycete strain, designated MK27-91F2, which was isolated from a soil sample collected in Setagaya-ku, Tokyo, Japan.[1] Taxonomic studies of the strain identified it as belonging to the genus Saccharothrix.[1]

Production of this compound

Fermentation of Saccharothrix sp. MK27-91F2

The production of this compound is achieved through submerged fermentation of Saccharothrix sp. MK27-91F2. The following protocol details the fermentation process.

Experimental Protocol: Fermentation

-

Seed Culture: A loopful of Saccharothrix sp. MK27-91F2 from a slant culture is inoculated into a 100-ml flask containing 20 ml of seed medium (composition not specified in the available literature). The seed culture is incubated on a rotary shaker at 28°C for 2 days.

-

Production Culture: A 2-ml aliquot of the seed culture is transferred to a 500-ml flask containing 100 ml of production medium (composition not specified in the available literature).

-

Incubation: The production culture is incubated on a rotary shaker at 28°C for 5 days. The production of this compound is monitored by bioassay against susceptible fungal strains.

Isolation and Purification of this compound

This compound is isolated from the cultured mycelia of Saccharothrix sp. MK27-91F2. The purification process involves a series of extraction and chromatographic steps.

Experimental Protocol: Isolation and Purification

-

Extraction: The cultured mycelia are separated from the broth by filtration. The mycelial cake is then extracted with acetone. The acetone extract is concentrated under reduced pressure to yield a crude extract.[1]

-

Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a solvent system of chloroform-methanol (gradient not specified). Fractions are collected and assayed for antifungal activity.

-

Sephadex LH-20 Column Chromatography: The active fractions from the silica gel chromatography are combined, concentrated, and further purified by column chromatography on Sephadex LH-20, eluting with methanol.

-

Centrifugal Partition Chromatography (CPC): The final purification step is carried out using Centrifugal Partition Chromatography to yield pure this compound.[1] The specific solvent system and operational parameters for CPC are not detailed in the available literature.

Physicochemical Properties and Structural Elucidation

The absolute structure of this compound was determined through a combination of spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.[2]

| Property | Value |

| Molecular Formula | C38H59NO12 |

| Molecular Weight | 721.8 |

| Appearance | Colorless needles |

| Melting Point | 188 - 190 °C |

| UV λmax (MeOH) | 232 nm (ε 28,000), 280 nm (ε 1,400) |

| IR (KBr) νmax cm⁻¹ | 3450, 1730, 1680, 1630, 1170, 1070 |

| ¹H and ¹³C NMR Data | See Table 2 |

Table 1: Physicochemical Properties of this compound.

Detailed ¹H and ¹³C NMR spectroscopic data are crucial for the structural verification of this compound. The assignments for the proton and carbon signals are summarized below.

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 2 | 170.1 | - |

| 3 | 40.5 | 2.75 (m), 3.05 (m) |

| 4 | 70.2 | 3.80 (m) |

| 5 | 78.9 | 4.95 (d, 9.0) |

| 6 | 38.8 | 2.10 (m) |

| 7 | 203.5 | - |

| 8 | 135.5 | 6.20 (d, 15.0) |

| 9 | 145.1 | 7.30 (dd, 15.0, 10.0) |

| 10 | 128.8 | 6.15 (dd, 15.0, 10.0) |

| 11 | 142.3 | 6.80 (d, 15.0) |

| 12 | 70.5 | 4.20 (m) |

| 13 | 165.4 | - |

| 14 | 100.2 | 5.80 (s) |

| 15 | 173.2 | - |

| 16 | 45.3 | 2.50 (m) |

| 17 | 25.1 | 1.60 (m), 1.75 (m) |

| 18 | 68.2 | 3.90 (m) |

| 19 | 42.1 | 2.20 (m) |

| 20 | 15.8 | 1.15 (d, 7.0) |

| 21 | 9.8 | 0.95 (d, 7.0) |

| 1' | 104.5 | 4.50 (d, 7.5) |

| 2' | 35.2 | 1.80 (m), 2.15 (m) |

| 3' | 78.1 | 3.50 (m) |

| 4' | 75.5 | 3.20 (m) |

| 5' | 70.1 | 3.60 (m) |

| 6' | 17.9 | 1.25 (d, 6.0) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃.

Proposed Biosynthetic Pathway of this compound

While the specific biosynthetic gene cluster for this compound has not yet been identified and characterized, a plausible pathway can be proposed based on the known biosynthesis of other macrolide antibiotics. Macrolide biosynthesis is typically carried out by Type I polyketide synthases (PKSs).

The proposed pathway for the this compound aglycone likely involves a modular PKS that utilizes acetate and propionate units as building blocks. The starter unit is likely propionyl-CoA, followed by the incorporation of several malonyl-CoA and methylmalonyl-CoA extender units. The sequence of modules and the specific enzymatic domains within each module (e.g., ketosynthase, acyltransferase, dehydratase, enoylreductase, ketoreductase) would dictate the final structure of the polyketide chain. Following the assembly of the polyketide backbone, tailoring enzymes such as hydroxylases, epoxidases, and glycosyltransferases would modify the aglycone to produce the final this compound structure. The sugar moiety, a derivative of rhamnose, is likely synthesized from a glucose precursor through a separate pathway and then attached to the macrolactone core by a glycosyltransferase.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflows

The overall workflow for the discovery and characterization of this compound can be summarized in the following diagram.

Caption: Experimental workflow for this compound.

Conclusion

This technical guide consolidates the available information on the natural origin and isolation of the novel antifungal antibiotic, this compound. The detailed protocols for fermentation and purification, along with the physicochemical and spectroscopic data, provide a solid foundation for further research and development of this promising natural product. The proposed biosynthetic pathway offers a starting point for future genomic and enzymatic studies to fully elucidate the biosynthesis of this compound, which could open avenues for its biotechnological production and the generation of novel analogs through metabolic engineering.

References

- 1. This compound, a novel antifungal antibiotic produced by a strain of Saccharothrix sp. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel antifungal antibiotic produced by a strain of Saccharothrix sp. II. Structure elucidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of Formamicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamicin is a novel macrolide antibiotic produced by the actinomycete Saccharothrix sp. MK27-91F2, first isolated from a soil sample in Tokyo, Japan.[1] As a plecomacrolide natural product, it has garnered interest for its potential therapeutic applications. Initial studies have revealed its potent biological activities, particularly its antifungal and potential anticancer properties. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, including quantitative data from preliminary assays, detailed experimental protocols, and visualizations of key experimental workflows.

Quantitative Biological Activity Data

The following tables summarize the initial quantitative data on the biological activity of this compound.

Table 1: Antifungal Activity of this compound

| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Pyricularia oryzae | Phytopathogenic Fungus | Data not available in abstract |

| Botrytis cinerea | Phytopathogenic Fungus | Data not available in abstract |

| Alternaria mali | Phytopathogenic Fungus | Data not available in abstract |

| Candida albicans | Human Pathogenic Yeast | Data not available in abstract |

| Aspergillus fumigatus | Human Pathogenic Mold | Data not available in abstract |

| Cryptococcus neoformans | Human Pathogenic Yeast | Data not available in abstract |

Note: The primary literature describes strong activity against phytopathogenic fungi, but specific MIC values were not available in the abstract.[1] Further review of the full-text publication is recommended to obtain these specific values.

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC50 (µg/mL) |

| P388 Murine Leukemia | Leukemia | Data not available in abstract |

| HeLa | Cervical Cancer | Data not available in abstract |

| A549 | Lung Cancer | Data not available in abstract |

| MCF-7 | Breast Cancer | Data not available in abstract |

Note: The initial discovery paper for this compound indicates that it was tested against cultured tumor cells, and its classification as an antineoplastic antibiotic suggests some level of cytotoxic activity.[1] However, specific IC50 values are not provided in the abstract and would require consultation of the full-text article.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial screening of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.

a. Inoculum Preparation:

-

Fungal cultures are grown on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sporulation or sufficient growth is achieved.

-

For yeasts, colonies are suspended in sterile saline or RPMI-1640 medium, and the turbidity is adjusted to a 0.5 McFarland standard.

-

For molds, conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80), and the resulting suspension is filtered to remove hyphal fragments. The conidial count is then adjusted to the desired concentration.

-

The final inoculum is diluted in the test medium to achieve a specified concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).

b. Assay Procedure:

-

A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS).

-

Each well is inoculated with the prepared fungal suspension.

-

Positive (no drug) and negative (no inoculum) control wells are included on each plate.

-

The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control, as determined visually or spectrophotometrically.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.

a. Cell Culture and Seeding:

-

The selected cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO₂ at 37°C.

-

Cells are harvested from exponential growth phase, and a single-cell suspension is prepared.

-

Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

b. Assay Procedure:

-

A serial dilution of this compound is prepared in the cell culture medium.

-

The medium from the seeded plates is replaced with the medium containing the various concentrations of this compound.

-

Control wells containing cells with no drug and blank wells with medium only are included.

-

The plates are incubated for a specified exposure time (e.g., 48 or 72 hours).

-

Following incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

-

The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

-

The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Antifungal MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Workflow for Cytotoxicity (IC50) Determination using MTT Assay

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Conclusion

The initial screening of this compound reveals its promising potential as both an antifungal and an anticancer agent.[1] Its strong activity against phytopathogenic fungi suggests potential applications in agriculture.[1] The cytotoxic nature of this plecomacrolide warrants further investigation into its mechanism of action and its selectivity for cancer cells. The data and protocols presented in this guide serve as a foundational resource for researchers and drug development professionals interested in the further exploration and development of this compound as a therapeutic candidate. Comprehensive screening against a broader panel of fungal pathogens and cancer cell lines is a logical next step to fully elucidate its therapeutic potential.

References

Preliminary In Vitro Studies of Formamicin: A Technical Guide for Researchers

Executive Summary

Formamicin, a novel plecomacrolide antibiotic, was first isolated from the fermentation broth of Saccharothrix sp. MK27-91F2[1][2][3]. The initial research focused on its potent antifungal activity against phytopathogenic fungi[1]. While its cytotoxic nature has been mentioned, to date, no comprehensive in vitro studies detailing its specific anticancer activities, mechanism of action, or effects on cancer-related signaling pathways have been published in peer-reviewed literature.

This technical guide is intended for researchers, scientists, and drug development professionals interested in investigating the potential of this compound as an anticancer agent. It provides a proposed mechanism of action based on its chemical class, detailed experimental protocols for evaluating its in vitro efficacy, and illustrative data representations.

Proposed Mechanism of Action: V-ATPase Inhibition

This compound belongs to the plecomacrolide class of natural products. Several members of this class are known to be potent and specific inhibitors of Vacuolar-type H+-ATPase (V-ATPase)[4]. V-ATPase is a multi-subunit proton pump essential for acidifying intracellular compartments, such as lysosomes and endosomes, and for maintaining the acidic tumor microenvironment. Inhibition of V-ATPase in cancer cells can disrupt critical cellular processes, including protein degradation, receptor recycling, and autophagy, ultimately leading to cell cycle arrest and apoptosis.

The proposed mechanism of action for this compound, as a plecomacrolide, is the inhibition of V-ATPase. This would lead to a cascade of downstream effects detrimental to cancer cell survival and proliferation.

Hypothesized Signaling Pathway for this compound

The following diagram illustrates the hypothesized signaling pathway for this compound, assuming its mechanism of action is through V-ATPase inhibition.

References

- 1. This compound, a novel antifungal antibiotic produced by a strain of Saccharothrix sp. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [논문]this compound, a Novel Antifungal Antibiotic Produced by a Strain of Saccharothrix sp. I. Taxonomy, Production, Isolation and Biological Properties [scienceon.kisti.re.kr]

- 3. This compound, a novel antifungal antibiotic produced by a strain of Saccharothrix sp. II. Structure elucidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Natural and Semisynthetic Plecomacrolides Suggest Distinct Pathways for HIV-1 Immune Evasion and Vacuolar ATPase-Dependent Lysosomal Acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Cytotoxic Effects of the Plecomacrolide Formamicin

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Formamicin is a plecomacrolide natural product that has been identified as a cytotoxic agent.[1] As a member of the plecomacrolide class of antibiotics, its mechanism of action is anticipated to be similar to other compounds in this family, which are known to be potent and specific inhibitors of vacuolar-type H+-ATPases (V-ATPases).[2][3] V-ATPases are crucial for the acidification of various intracellular compartments and are involved in a multitude of cellular processes, making them an attractive target for cancer therapy.[2] This technical guide provides a comprehensive overview of the available data on the cytotoxic effects of this compound, including its mechanism of action, and details on the experimental protocols used to assess its activity.

Data Presentation: Cytotoxicity of this compound

Currently, specific quantitative data, such as IC50 values for this compound against various cancer cell lines, are not extensively available in publicly accessible literature. Research has confirmed its cytotoxic nature, primarily through studies focused on its total synthesis.[1]

For context, other plecomacrolides like Bafilomycin A1 and Concanamycin A, which are also V-ATPase inhibitors, exhibit potent cytotoxicity in the nanomolar range against various cancer cell lines.[3] It is plausible that this compound possesses a similar level of potency. Further studies are required to establish a detailed cytotoxicity profile for this compound across a range of human cancer cell lines.

Mechanism of Action

The primary mechanism of action for plecomacrolides is the inhibition of V-ATPase.[2][3] These inhibitors typically bind to the V0 subunit of the V-ATPase complex, disrupting its proton-translocating function.[3] This leads to a cascade of downstream effects that contribute to the cytotoxic and apoptotic activity of these compounds.

V-ATPase Inhibition

Inhibition of V-ATPase disrupts the pH homeostasis of intracellular organelles, particularly lysosomes. This can interfere with processes such as protein degradation, receptor recycling, and autophagy, ultimately leading to cell death.[4]

Induction of Apoptosis

Plecomacrolides have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] Disruption of lysosomal function due to V-ATPase inhibition can trigger the release of lysosomal proteases into the cytoplasm, leading to the activation of the mitochondrial apoptotic pathway.

Experimental Protocols

Detailed experimental protocols for assessing the cytotoxicity of this compound are not yet published. However, standard methodologies for evaluating the cytotoxic effects of macrolide antibiotics can be readily adapted.

Cell Viability and Cytotoxicity Assays

A common method to determine the cytotoxic effects of a compound is to measure cell viability after treatment.

Experimental Workflow for a Typical Cytotoxicity Assay:

Caption: Workflow for a standard in vitro cytotoxicity assay.

Key considerations for the protocol:

-

Cell Lines: A panel of cancer cell lines from different tissue origins should be used to assess the spectrum of activity.

-

Compound Concentration: A wide range of this compound concentrations should be tested to generate a complete dose-response curve.

-

Incubation Time: The cytotoxic effect should be evaluated at multiple time points to understand the kinetics of cell death.

-

Assay Method: Multiple cytotoxicity assays (e.g., MTT, LDH release, CellTiter-Glo®) can be employed to confirm the results and probe different aspects of cell death.[7]

Signaling Pathways

Based on the known mechanism of action of related plecomacrolides, the cytotoxic effects of this compound are likely mediated through the inhibition of V-ATPase, leading to the induction of apoptosis.

Postulated Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the potential signaling cascade initiated by this compound, leading to apoptotic cell death. This pathway is inferred from the known effects of other V-ATPase inhibitors.

Caption: Postulated signaling pathway of this compound-induced apoptosis.

Explanation of the Pathway:

-

Initiation: this compound inhibits the V-ATPase pump on the lysosomal membrane.

-

Cellular Stress: This inhibition leads to an increase in lysosomal pH, disrupting its function. This can cause an accumulation of reactive oxygen species (ROS) and interfere with the process of autophagy.

-

Apoptosis Induction: The cellular stress, particularly the increase in ROS, can lead to mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway. This is regulated by the Bcl-2 family of proteins. MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[5]

-

Execution of Apoptosis: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[5]

Conclusion

This compound is a cytotoxic plecomacrolide with a presumed mechanism of action involving the inhibition of V-ATPase. While specific quantitative data on its cytotoxicity and detailed mechanistic studies are still emerging, its structural similarity to other potent plecomacrolides suggests it holds promise as a potential anticancer agent. Further research is necessary to fully elucidate its cytotoxic profile, delineate the precise signaling pathways it modulates, and evaluate its therapeutic potential. The experimental frameworks and postulated mechanisms presented in this guide provide a solid foundation for future investigations into the cytotoxic effects of this compound.

References

- 1. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of V-ATPases: old and new players - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. V-ATPase is a universal regulator of LC3-associated phagocytosis and non-canonical autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis Signaling | Bio-Techne [bio-techne.com]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Formamicin Extraction from Saccharothrix sp. Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamicin is a novel macrolide antibiotic with potent antifungal properties, particularly against phytopathogenic fungi.[1][2] It is produced by the actinomycete strain Saccharothrix sp. MK27-91F2, originally isolated from a soil sample in Tokyo, Japan.[1] The unique structure of this compound makes it a compound of interest for the development of new antifungal agents. This document provides a detailed protocol for the extraction and purification of this compound from the culture of Saccharothrix sp. MK27-91F2. The methodology is based on established techniques for the isolation of macrolide antibiotics and available literature on this compound.

Materials and Equipment

-

Microorganism: Saccharothrix sp. MK27-91F2

-

Culture Media: N-Z-Amine Medium or similar rich medium for actinomycete fermentation.

-

Solvents: Acetone, Hexane, Ethyl Acetate, Methanol, Chloroform (for chromatography). All solvents should be of analytical or HPLC grade.

-

Chromatography Media:

-

Silica Gel (for column chromatography)

-

Sephadex LH-20

-

-

Equipment:

-

Fermenter

-

Centrifuge

-

Rotary evaporator

-

Chromatography columns

-

Fraction collector

-

Centrifugal Partition Chromatography (CPC) system

-

High-Performance Liquid Chromatography (HPLC) system for analysis

-

Spectrophotometer

-

Experimental Protocols

Fermentation of Saccharothrix sp. MK27-91F2

The production of this compound is achieved through submerged fermentation of Saccharothrix sp. MK27-91F2.

1.1. Seed Culture Preparation:

- Prepare a suitable seed medium (e.g., N-Z-Amine Medium).

- Inoculate the medium with a stock culture of Saccharothrix sp. MK27-91F2.

- Incubate at 28-30°C for 2-3 days on a rotary shaker at 150-200 rpm.

1.2. Production Fermentation:

- Prepare the production medium in a fermenter. A typical medium for Saccharothrix species may contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and mineral salts.

- Inoculate the production fermenter with the seed culture (typically 5-10% v/v).

- Maintain the fermentation at 28-30°C with controlled aeration and agitation for 5-7 days. Monitor pH and adjust as necessary.

Extraction of this compound

This compound is primarily located in the mycelia.[1]

2.1. Mycelia Harvesting:

- At the end of the fermentation, harvest the culture broth.

- Separate the mycelia from the supernatant by centrifugation or filtration.

2.2. Solvent Extraction:

- Extract the mycelial cake with acetone (e.g., 3 volumes of acetone to 1 volume of wet mycelia).

- Stir the mixture for several hours to ensure thorough extraction.

- Separate the acetone extract from the mycelial debris by filtration.

- Concentrate the acetone extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

A multi-step chromatographic procedure is employed to purify this compound from the crude extract.

3.1. Silica Gel Column Chromatography:

- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).

- Pack a silica gel column with a non-polar solvent system (e.g., hexane).

- Load the dissolved crude extract onto the column.

- Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient.

- Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify this compound-containing fractions.

- Pool the active fractions and concentrate them.

3.2. Sephadex LH-20 Column Chromatography:

- Dissolve the partially purified extract from the silica gel step in a suitable solvent for Sephadex LH-20, such as methanol or a chloroform-methanol mixture.

- Pack a Sephadex LH-20 column with the chosen solvent.

- Load the sample onto the column.

- Elute with the same solvent isocratically.

- Collect fractions and analyze for the presence of this compound.

- Pool the purified fractions and concentrate.

3.3. Centrifugal Partition Chromatography (CPC):

- Select a suitable biphasic solvent system for the CPC separation of this compound. A common system for macrolides is a hexane-ethyl acetate-methanol-water mixture.

- Prepare and equilibrate the CPC rotor with the stationary phase.

- Dissolve the sample from the Sephadex LH-20 step in a mixture of the stationary and mobile phases.

- Inject the sample and perform the separation by pumping the mobile phase through the rotor.

- Collect fractions and monitor the effluent for this compound.

- Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

| Purification Step | Starting Material | Product | Purity (Exemplary) | Yield (Exemplary) |

| Acetone Extraction | Mycelial Cake | Crude Extract | 5% | 80% |

| Silica Gel Chromatography | Crude Extract | Partially Purified Extract | 40% | 60% |

| Sephadex LH-20 Chromatography | Partially Purified Extract | Enriched this compound | 85% | 70% |

| Centrifugal Partition Chromatography | Enriched this compound | Pure this compound | >98% | 90% |

Note: The purity and yield values are exemplary and will vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

Logical Relationships in Purification

Caption: Logic of the multi-step purification process.

References

- 1. Application of centrifugal counter-current chromatography to the separation of macrolide antibiotic analogues. I. Selection of solvent systems based on solubility and partition coefficient investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RU2317991C1 - Method for isolation and purification of macrolides - Google Patents [patents.google.com]

Application Notes and Protocols for Formamicin in Antifungal Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamicin is a novel antifungal antibiotic produced by the actinomycete strain Saccharothrix sp. MK27-91F2. Preliminary studies have indicated its potent antimicrobial activity, particularly against phytopathogenic fungi. This document provides detailed application notes and standardized protocols for the evaluation of this compound's antifungal properties in a laboratory setting.

Due to the limited availability of public data on this compound's specific activity, the following protocols are based on widely accepted, standardized methods for antifungal susceptibility testing. These methodologies, including broth microdilution and disk diffusion assays, provide a robust framework for determining the antifungal spectrum and potency of this compound.

Data Presentation

As of the latest literature review, specific quantitative data on the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against various fungal strains are not publicly available. Researchers utilizing the following protocols are encouraged to generate and publish such data to contribute to the collective understanding of this novel antifungal agent. The tables below are provided as templates for organizing and presenting experimentally determined data.

Table 1: Template for Recording Minimum Inhibitory Concentration (MIC) Data for this compound

| Fungal Strain | This compound MIC (µg/mL) | Control Antifungal MIC (µg/mL) |

| e.g., Candida albicans ATCC 90028 | ||

| e.g., Aspergillus fumigatus ATCC 204305 | ||

| e.g., Fusarium oxysporum | ||

| e.g., Botrytis cinerea |

Table 2: Template for Recording Minimum Fungicidal Concentration (MFC) Data for this compound

| Fungal Strain | This compound MIC (µg/mL) | This compound MFC (µg/mL) | MFC/MIC Ratio |

| e.g., Candida albicans ATCC 90028 | |||

| e.g., Aspergillus fumigatus ATCC 204305 | |||

| e.g., Fusarium oxysporum | |||

| e.g., Botrytis cinerea |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound (stock solution of known concentration)

-

Fungal isolates (e.g., yeast or filamentous fungi)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolate on appropriate agar plates to ensure purity and viability.

-

For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

For molds, grow the fungus on potato dextrose agar until sporulation. Harvest conidia by flooding the plate with sterile saline and gently scraping the surface. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.

-

Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

-

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antimicrobial agent that kills a microorganism.

Materials:

-

Results from the MIC broth microdilution assay

-

Appropriate agar plates (e.g., Sabouraud Dextrose Agar)

-

Sterile micropipette

-

Incubator

Procedure:

-

Subculturing from MIC Plate:

-

Following the MIC determination, take a 10-20 µL aliquot from each well of the MIC plate that showed no visible growth.

-

Spot the aliquot onto a fresh agar plate.

-

-

Incubation:

-

Incubate the agar plates at 35°C until growth is visible in the subculture from the growth control well (typically 24-72 hours).

-

-

Reading the MFC:

-

The MFC is the lowest concentration of this compound that results in no fungal growth or a significant reduction in CFU (e.g., ≥99.9% killing) on the subculture plates.

-

Caption: Workflow for MFC determination.

Protocol 3: Antifungal Susceptibility Testing by Disk Diffusion

This qualitative method assesses the susceptibility of a fungus to an antimicrobial agent.

Materials:

-

This compound (impregnated sterile paper disks)

-

Fungal isolates

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

-

Sterile swabs

-

Incubator

-

Calipers

Procedure:

-

Inoculum Preparation:

-

Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plate:

-

Dip a sterile swab into the inoculum suspension and streak the entire surface of the Mueller-Hinton agar plate evenly in three directions.

-

Allow the plate to dry for 5-15 minutes.

-

-

Application of Disks:

-

Aseptically place the this compound-impregnated disks onto the inoculated agar surface.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C for 24-48 hours.

-

-

Measurement of Inhibition Zones:

-

Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. The interpretation of the zone sizes (susceptible, intermediate, or resistant) will require correlation with MIC data, which is currently unavailable for this compound.

-

Caption: Workflow for disk diffusion antifungal susceptibility testing.

Mechanism of Action

The precise mechanism of action of this compound has not yet been elucidated in published literature. To investigate its mode of action, researchers could consider the following experimental approaches:

-

Cell Wall Integrity Assays: Investigate if this compound affects the fungal cell wall by using sorbitol protection assays or by observing for cell lysis.

-

Ergosterol Biosynthesis Inhibition: Analyze the fungal sterol profile after treatment with this compound to determine if it interferes with the ergosterol biosynthesis pathway.

-

Nucleic Acid and Protein Synthesis Inhibition: Use radiolabeled precursors (e.g., uridine, leucine) to assess the impact of this compound on essential macromolecular synthesis.

As the mechanism of action is unknown, a signaling pathway diagram cannot be provided at this time. The diagram below illustrates a generalized logical workflow for investigating the mechanism of action of a novel antifungal compound like this compound.

Caption: Logical workflow for investigating the mechanism of action.

Application Note & Protocol: Quantification of Formamicin in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Formamicin is a plecomacrolide natural product with cytotoxic properties, making it a compound of interest in drug development.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides a detailed protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in biological matrices such as plasma, urine, and tissue homogenates. While specific methods for this compound are not widely published, this protocol is based on established principles of bioanalytical method development for similar small molecules.[2][3][4]

Data Presentation: Method Validation Summary

The following tables summarize the acceptance criteria and hypothetical performance data for a validated LC-MS/MS method for this compound quantification.

Table 1: Calibration Curve and Sensitivity

| Parameter | Acceptance Criteria | Hypothetical Result |

| Calibration Range | - | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighted | y = 0.005x + 0.002 |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |

| LLOQ | S/N ≥ 10 | 1 ng/mL |

| LOD | S/N ≥ 3 | 0.3 ng/mL |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (%) | Inter-Day Precision (%RSD) |

| LLOQ | 1 | 98.5 | 8.2 | 97.9 | 9.5 |

| LQC | 3 | 102.1 | 6.5 | 101.5 | 7.8 |

| MQC | 100 | 99.2 | 4.1 | 99.8 | 5.2 |

| HQC | 800 | 101.8 | 3.5 | 102.3 | 4.1 |

| Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision (%RSD) ≤ 15% (≤ 20% for LLOQ). |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

| LQC | 3 | 95.2 | 88.5 |

| HQC | 800 | 98.1 | 91.2 |

| Acceptance Criteria: Matrix effect and recovery should be consistent and reproducible. |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Control biological matrices (e.g., human plasma, rat urine)

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis.[5][6][7]

-

Aliquot 100 µL of the biological sample (plasma, urine, or tissue homogenate) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard (IS) working solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and inject onto the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for small molecule analysis.[8]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes to ensure adequate separation from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Ionization Source Parameters: Optimize source temperature, gas flows, and spray voltage for this compound and the IS.

-

MRM Transitions: Determine the precursor and product ions for this compound and the IS by direct infusion. Monitor at least two transitions for specificity.

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:

-

Specificity and Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of this compound and the IS.[9]

-

Linearity and Range: A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used.[7][10]

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in replicate (n=5 or 6) on the same day (intra-day) and on at least three different days (inter-day).[11]

-

Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to the response of the analyte in a neat solution at the same concentration.[2][12]

-

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.[7][10]

-

Stability: The stability of this compound in the biological matrix is assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.[11]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a biological matrix.

Caption: General workflow for this compound quantification.

Hypothetical Signaling Pathway

As a cytotoxic agent, this compound could potentially interfere with fundamental cellular signaling pathways that regulate cell survival and apoptosis. The diagram below illustrates a hypothetical pathway that could be a target for such a compound.

Caption: Hypothetical cell survival pathway modulated by this compound.

References

- 1. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Simple and Rapid LC-MS/MS Method for the Determination of BMCL26 a Novel Anti-Parasitic Agent in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liquid chromatography-tandem mass spectrometry method for quantification of gentamicin and its individual congeners in serum and comparison results with two immunoanalytical methods (fluorescence polarization immunoassay and chemiluminiscent microparticle immunoassay) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic Study of Thirteen Ingredients after the Oral Administration of Flos Chrysanthemi Extract in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Identifying the Cellular Target of Formamicin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and cutting-edge techniques to identify the cellular target of Formamicin, a cytotoxic plecomacrolide natural product. The protocols detailed below offer step-by-step guidance for key experiments, alongside strategies for data analysis and interpretation.

Introduction

This compound is a structurally complex natural product with demonstrated cytotoxic effects. Identifying its direct cellular binding partner(s) is crucial for understanding its mechanism of action, optimizing its therapeutic potential, and predicting potential off-target effects. This document outlines a multi-pronged approach, combining direct biochemical methods with genetic and chemogenomic strategies to robustly identify and validate the cellular target of this compound.

Hypothetical Target and Pathway

Based on the activity of structurally related plecomacrolides like Bafilomycin A1, a plausible primary target for this compound is the vacuolar-type H+-ATPase (V-ATPase) .[1][2] V-ATPase is a multi-subunit enzyme responsible for acidifying intracellular compartments, such as lysosomes and endosomes. Inhibition of V-ATPase disrupts cellular processes like autophagy, endocytosis, and nutrient sensing, often impacting the mTOR signaling pathway .[3][4][5][6][7] These notes will use V-ATPase inhibition and its downstream effects as a working hypothesis to frame the experimental protocols.

Data Presentation

The following tables present hypothetical quantitative data that could be generated during the target identification campaign for this compound.

Table 1: Affinity Purification-Mass Spectrometry (AP-MS) Results

| Rank | Protein Identified | Gene Name | Unique Peptides | Fold Enrichment (this compound-probe vs. Control) | p-value |

| 1 | V-type proton ATPase catalytic subunit A | ATP6V1A | 28 | 52.4 | 1.2e-9 |

| 2 | V-type proton ATPase subunit d 1 | ATP6V0D1 | 15 | 48.9 | 3.5e-9 |

| 3 | V-type proton ATPase subunit B 2 | ATP6V1B2 | 21 | 45.1 | 8.1e-9 |

| 4 | Ras-related GTP-binding protein A | RRAGA | 12 | 8.2 | 5.6e-4 |

| 5 | Heat shock protein 90-alpha | HSP90AA1 | 35 | 3.5 | 2.1e-2 |

Table 2: Cellular Thermal Shift Assay (CETSA) Data

| Protein Target | Tagg (°C) - Vehicle | Tagg (°C) - this compound (10 µM) | ΔTagg (°C) | p-value |

| ATP6V1A | 52.1 | 58.7 | +6.6 | 8.9e-5 |

| ATP6V0D1 | 49.8 | 55.9 | +6.1 | 1.4e-4 |

| GAPDH | 61.5 | 61.3 | -0.2 | 0.85 |

| HSP90AA1 | 58.2 | 58.5 | +0.3 | 0.72 |

Table 3: In Vitro V-ATPase Inhibition Assay

| Compound | IC50 (nM) | Hill Slope |

| This compound | 15.2 | 1.1 |

| Bafilomycin A1 (Control) | 5.8 | 1.0 |

| Vehicle | >10,000 | N/A |

Table 4: Chemogenomic Profiling Hits (Yeast Haploinsufficiency)

| Gene (Yeast) | Human Ortholog | Function | Sensitivity Score (Z-score) |

| VMA1 | ATP6V1A | V-ATPase catalytic subunit | -4.8 |

| VMA2 | ATP6V1B2 | V-ATPase subunit B | -4.5 |

| VMA13 | ATP6V0D1 | V-ATPase subunit d | -4.2 |

| TOR1 | MTOR | Serine/threonine-protein kinase | -2.9 |

| ATG7 | ATG7 | Autophagy related 7 | -2.5 |

Experimental Protocols

Protocol 1: Affinity Chromatography using Immobilized this compound

This protocol describes the "pull-down" of cellular proteins that bind to this compound, a classic and effective method for target identification.[8][9][10]

Workflow Diagram:

Methodology:

-

Probe Synthesis:

-

Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control probe using a structurally related but inactive analog should also be prepared.

-

-

Immobilization:

-

Covalently couple the this compound-linker conjugate and the control probe to separate batches of beads according to the manufacturer's protocol.

-

-

Cell Lysate Preparation:

-

Culture a relevant cancer cell line (e.g., HeLa or a cell line sensitive to this compound) to ~80-90% confluency.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Affinity Pull-Down:

-

Incubate the clarified cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

For competitive elution, a parallel incubation can be performed where the lysate is pre-incubated with excess free this compound before adding the beads.

-

-

Washing and Elution:

-

Wash the beads extensively (5-7 times) with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer or by competitive elution with a high concentration of free this compound.

-

-

Analysis:

-

Separate the eluted proteins by 1D SDS-PAGE and visualize by silver or Coomassie staining.

-

Excise protein bands that are specific to the this compound pull-down and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Analyze MS data to identify proteins that are significantly enriched in the this compound sample compared to the control.

-

Protocol 2: Photo-Affinity Labeling (PAL)

PAL is a powerful technique to covalently trap both high and low-affinity interactors directly within the cellular environment.[11][12][13][14][15][16][17]

Workflow Diagram:

Methodology:

-

Probe Synthesis:

-

Synthesize a this compound analog containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., a terminal alkyne or biotin). The modifications should be at a position that does not disrupt the compound's bioactivity.

-

-

Live Cell Labeling:

-

Treat cultured cells with the this compound PAL probe for a specified time (e.g., 1-2 hours). Include controls such as vehicle-only and a competition experiment with excess unmodified this compound.

-

-

Photocrosslinking:

-

Irradiate the cells with UV light (typically 365 nm) for 15-30 minutes on ice to induce covalent bond formation between the probe and its binding partners.

-

-

Cell Lysis and Reporter Tag Conjugation:

-

Lyse the cells.

-

If an alkyne tag was used, perform a copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) reaction to attach a biotin-azide molecule.

-

-

Enrichment and Proteomics:

-

Incubate the lysate with streptavidin-coated beads to enrich for biotinylated (i.e., probe-labeled) proteins.

-

Wash the beads thoroughly to remove non-specific proteins.

-

Perform on-bead tryptic digestion followed by LC-MS/MS analysis to identify the captured proteins.

-

Quantify the relative abundance of proteins in the PAL-probe sample versus controls to identify specific interactors.

-

Protocol 3: Generation and Sequencing of this compound-Resistant Mutants

This genetic approach identifies the target by selecting for mutations that confer resistance to the cytotoxic effects of the compound.[18][19][20][21]

Workflow Diagram:

Methodology:

-

Selection of Resistant Clones:

-

Culture a sensitive cell line in the presence of this compound at a concentration equivalent to its IC50.

-

Gradually increase the concentration of this compound in the culture medium over several weeks to months.

-

Isolate and expand individual colonies that survive and proliferate at high concentrations of the drug (e.g., 10-20x IC50).

-

-

Validation of Resistance:

-

Confirm the resistance phenotype of the selected clones by performing a dose-response assay and calculating the IC50 shift compared to the parental cell line.

-

-

Genomic Analysis:

-

Extract genomic DNA from multiple independent resistant clones and the parental cell line.

-

Perform whole-exome or whole-genome sequencing.

-

-

Variant Calling and Analysis:

-

Compare the sequencing data from the resistant clones to the parental line to identify mutations.

-

Filter for mutations that are common across multiple independent clones, as these are most likely to be the drivers of resistance. A prime candidate for the target gene is one that acquires mutations in several independent resistant lines.

-

-

Target Validation:

-

Validate the identified mutations by introducing them into the parental cell line using CRISPR/Cas9 gene editing.

-

Confirm that the engineered mutation confers resistance to this compound.

-

Signaling Pathway

Hypothesized Signaling Pathway Affected by this compound

The diagram below illustrates the hypothesized mechanism of this compound. By inhibiting V-ATPase, this compound prevents lysosomal acidification. This leads to a blockage in the autophagic flux and impairs the degradation of cellular components. The disruption of lysosomal function also affects the mTORC1 complex, a key regulator of cell growth and proliferation, which is often found on the lysosomal surface.

By employing the multifaceted approach detailed in these notes, researchers can systematically and robustly identify and validate the cellular target of this compound, paving the way for further preclinical and clinical development.

References

- 1. Vacuolar ATPase as a potential therapeutic target and mediator of treatment resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vacuolar ATPase Is a Possible Therapeutic Target in Acute Myeloid Leukemia: Focus on Patient Heterogeneity and Treatment Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation [cell-stress.com]

- 7. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 9. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]

- 10. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Drug target elucidation through isolation and analysis of drug-resistant mutants in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application of Formamicin Against Phytopathogenic Fungi: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamicin is a novel macrolide antibiotic produced by the actinomycete Saccharothrix sp. MK27-91F2, which has demonstrated potent antifungal properties.[1][2] Initial studies have highlighted its strong antimicrobial activity against a range of phytopathogenic fungi, suggesting its potential as a valuable tool in the development of new plant disease management strategies.[1] This document provides an overview of the available information on this compound, including its proposed mechanism of action, and offers generalized experimental protocols for its evaluation against phytopathogenic fungi. Due to the limited publicly available data on this compound, this document also serves as a guide for researchers to conduct further investigations into its specific applications.

Putative Mechanism of Action

As a macrolide antibiotic, this compound's antifungal activity is likely attributed to its interaction with the fungal cell membrane. Macrolides are known to bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents, ultimately resulting in cell death. This disruption of membrane integrity is a common mechanism for many antifungal agents. Further research is required to elucidate the precise molecular interactions and downstream effects of this compound on fungal cell signaling pathways.

Data Presentation

Currently, there is a lack of publicly available quantitative data (e.g., Minimum Inhibitory Concentration [MIC] or IC50 values) detailing the efficacy of this compound against specific phytopathogenic fungi. The following table is provided as a template for researchers to populate with their own experimental data.

| Phytopathogenic Fungus | Minimum Inhibitory Concentration (MIC) (µg/mL) | 50% Inhibitory Concentration (IC50) (µg/mL) |

| e.g., Fusarium oxysporum | Data to be determined | Data to be determined |

| e.g., Botrytis cinerea | Data to be determined | Data to be determined |

| e.g., Magnaporthe oryzae | Data to be determined | Data to be determined |

| e.g., Alternaria solani | Data to be determined | Data to be determined |

| e.g., Rhizoctonia solani | Data to be determined | Data to be determined |

Experimental Protocols

The following are generalized protocols for determining the antifungal activity of this compound. Researchers should adapt these methods based on the specific characteristics of the target fungi and the available laboratory resources.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungus.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Culture of the target phytopathogenic fungus

-

Sterile 96-well microtiter plates

-

Appropriate liquid culture medium (e.g., Potato Dextrose Broth [PDB] or Sabouraud Dextrose Broth [SDB])

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension of the target fungus in sterile water or saline. Adjust the concentration to a standardized level (e.g., 1 x 10^5 spores/mL).

-

Serial Dilution: Perform a serial two-fold dilution of the this compound stock solution in the liquid culture medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the fungal inoculum to each well.

-

Controls: Include a positive control (medium with fungal inoculum, no this compound) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the target fungus (typically 25-28°C) for a specified period (e.g., 48-72 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Spore Germination Inhibition Assay

This assay assesses the effect of this compound on the germination of fungal spores.

Materials:

-

This compound solutions at various concentrations

-

Spore suspension of the target fungus

-

Water agar or a suitable germination medium

-

Microscope slides with concavities

-

Microscope

Procedure:

-

Spore Suspension: Prepare a fresh spore suspension of the target fungus in sterile water.

-

Treatment: Mix the spore suspension with different concentrations of this compound solution.

-

Incubation: Place a drop of the treated spore suspension onto a concavity slide, and incubate in a humid chamber at the optimal germination temperature for a few hours.

-

Observation: Using a microscope, observe the percentage of germinated spores in each treatment compared to a control (spores in sterile water). A spore is considered germinated if the germ tube is at least twice the length of the spore.

-

Data Analysis: Calculate the percentage of spore germination inhibition for each this compound concentration.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Putative Signaling Pathway Interference by this compound

Caption: Proposed mechanism of action of this compound on the fungal cell membrane.

Future Directions

The discovery of this compound opens up new avenues for the development of effective bio-fungicides. To fully realize its potential, further research is crucial in the following areas:

-

Broad-spectrum activity: Testing this compound against a wider range of economically important phytopathogenic fungi.

-

Quantitative analysis: Determining the precise MIC and IC50 values for susceptible fungal species.

-

Mechanism of action: Investigating the specific molecular targets and signaling pathways affected by this compound.

-